molecular formula C9H7BrN2O2 B12452326 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole

3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B12452326
M. Wt: 255.07 g/mol
InChI Key: AKDNUCHJIGSTCF-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-2-methoxybenzohydrazide with a suitable nitrile oxide. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3-(4-substituted-2-methoxyphenyl)-1,2,4-oxadiazoles.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromo and methoxy groups enhance its binding affinity to enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-methoxyphenyl)-1,2,4-oxadiazole
  • 3-(4-Fluoro-2-methoxyphenyl)-1,2,4-oxadiazole
  • 3-(4-Methyl-2-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the bromo group, which can significantly alter its reactivity and biological activity compared to its chloro, fluoro, or methyl analogs. The bromo group can participate in specific interactions that other substituents may not, making this compound particularly interesting for certain applications.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-(4-bromo-2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7BrN2O2/c1-13-8-4-6(10)2-3-7(8)9-11-5-14-12-9/h2-5H,1H3

InChI Key

AKDNUCHJIGSTCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2=NOC=N2

Origin of Product

United States

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